cis-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride cis-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13816443
InChI: InChI=1S/C7H14N2O.2ClH/c1-9-2-3-10-7-5-8-4-6(7)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;;/m1../s1
SMILES: CN1CCOC2C1CNC2.Cl.Cl
Molecular Formula: C7H16Cl2N2O
Molecular Weight: 215.12 g/mol

cis-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride

CAS No.:

Cat. No.: VC13816443

Molecular Formula: C7H16Cl2N2O

Molecular Weight: 215.12 g/mol

* For research use only. Not for human or veterinary use.

cis-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride -

Specification

Molecular Formula C7H16Cl2N2O
Molecular Weight 215.12 g/mol
IUPAC Name (4aR,7aS)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride
Standard InChI InChI=1S/C7H14N2O.2ClH/c1-9-2-3-10-7-5-8-4-6(7)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;;/m1../s1
Standard InChI Key DASPSLWJQSFRBW-VJBFUYBPSA-N
Isomeric SMILES CN1CCO[C@@H]2[C@H]1CNC2.Cl.Cl
SMILES CN1CCOC2C1CNC2.Cl.Cl
Canonical SMILES CN1CCOC2C1CNC2.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the molecular formula C₇H₁₆Cl₂N₂O and a molecular weight of 215.12 g/mol. Its IUPAC name is (4aR,7aS)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b] oxazine dihydrochloride, indicating a cis-configuration at the 4a and 7a positions. The dihydrochloride salt enhances solubility and stability for research applications.

Key Structural Attributes:

  • Bicyclic Framework: Combines a pyrrolidine ring (five-membered, saturated nitrogen heterocycle) with a 1,4-oxazine ring (six-membered, oxygen- and nitrogen-containing heterocycle) .

  • Stereochemistry: The cis-configuration imposes specific spatial constraints, influencing reactivity and biological interactions .

  • Functional Groups: A methyl group at position 4 and two chloride counterions.

Spectroscopic and Computational Data

  • SMILES: CN1CCOC2C1CNC2.Cl.Cl.

  • InChI Key: DASPSLWJQSFRBW-VJBFUYBPSA-N.

  • XLogP3: Estimated at -1.1 (similar to related pyrrolo-oxazines), suggesting moderate hydrophilicity .

Synthesis and Purification

Hydrogenation and Recrystallization

A patent describing cis-4-methylcyclohexylamine synthesis (CN109824520B) highlights critical steps :

  • Catalytic Hydrogenation: Rhodium-carbon catalysts selectively reduce aromatic precursors (e.g., 4-methylphenylboronic acid) to cis-cyclohexyl derivatives under 1–3 MPa H₂ at 60–90°C .

  • Recrystallization: Alcohol-water mixtures (e.g., methanol-water) isolate cis-isomers with >99.5% purity .

Amine Substitution

Sulfamic acid and alkali aqueous solutions facilitate boronic acid/ester-to-amine conversions . For example:

  • Yield: 74–90% in kilogram-scale trials .

  • Purity: Up to 99.6% via distillation .

Scalability and Catalyst Reusability

  • Rhodium Catalyst Reuse: Effective for ≥7 cycles without significant activity loss .

  • Solvent Systems: Tetrahydrofuran (THF) and ethyl acetate are preferred for hydrogenation .

Physicochemical Properties

Stability and Solubility

  • Storage: Recommended at 2–8°C in anhydrous conditions .

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, THF) based on structural analogs .

Hazard Profile

  • GHS Classification: Corrosive (Category 8), with hazards including skin corrosion (H314) and acute toxicity (H302) .

  • Handling: Use PPE and work in a fume hood .

Comparative Analysis with Structural Analogs

CompoundStructureKey DifferencesBioactivity
cis-4-Methylcyclohexylamine Monocyclic amineLack of oxazine ringIndustrial intermediate
(4aR,7aS)-4-Benzyl derivativeBenzyl substituentIncreased lipophilicityAntimicrobial
trans-Pyrrolo-oxazine trans-ConfigurationAltered stereoelectronicsNot reported

Future Research Priorities

  • Biological Screening: Evaluate antimicrobial, antiviral, and anticancer activities.

  • Synthetic Optimization: Develop enantioselective routes using organocatalysts.

  • ADMET Studies: Assess pharmacokinetics and toxicity profiles.

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